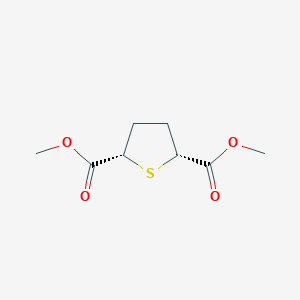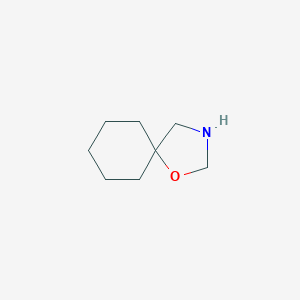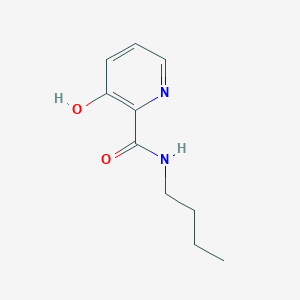
N-Butyl-3-hydroxypyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-3-hydroxypyridine-2-carboxamide, also known as Bucladesine or dibutyryl cyclic AMP, is a cyclic nucleotide analog that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in various biochemical and physiological studies. Bucladesine is a potent activator of cyclic AMP-dependent protein kinase (PKA) and has been shown to have a wide range of effects on cellular processes.
Mecanismo De Acción
N-Butyl-3-hydroxypyridine-2-carboxamide acts as a potent activator of PKA by mimicking the action of cyclic AMP. It binds to the regulatory subunit of PKA, causing the release of the catalytic subunit. The catalytic subunit then phosphorylates a wide range of cellular proteins, leading to changes in their function.
Efectos Bioquímicos Y Fisiológicos
N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can induce the differentiation of various cell types, including muscle cells, adipocytes, and neurons. It can also stimulate the release of neurotransmitters, such as dopamine and acetylcholine, and increase the activity of ion channels, such as calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Butyl-3-hydroxypyridine-2-carboxamide in lab experiments is its potency and specificity. It can activate PKA at low concentrations and has a high affinity for the regulatory subunit of PKA. However, N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to have some limitations in certain experimental settings. For example, it can be rapidly metabolized in some cell types, leading to a short-lived activation of PKA.
Direcciones Futuras
There are several future directions for the use of N-Butyl-3-hydroxypyridine-2-carboxamide in scientific research. One potential area of research is the role of cyclic AMP in the regulation of immune cell function. N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, and may have potential therapeutic applications in the treatment of autoimmune diseases. Another area of research is the use of N-Butyl-3-hydroxypyridine-2-carboxamide in the study of neurodegenerative diseases, such as Alzheimer's disease. N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to enhance synaptic plasticity and may have potential as a treatment for cognitive impairment.
Métodos De Síntesis
N-Butyl-3-hydroxypyridine-2-carboxamide can be synthesized by the reaction of butyric anhydride with 3-hydroxypyridine-2-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction yields N-Butyl-3-hydroxypyridine-2-carboxamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-Butyl-3-hydroxypyridine-2-carboxamide has been widely used in scientific research as a tool to study the role of cyclic AMP in various cellular processes. It has been used to investigate the effects of cyclic AMP on gene expression, cell proliferation, differentiation, and apoptosis. N-Butyl-3-hydroxypyridine-2-carboxamide has also been used to study the role of cyclic AMP in the regulation of ion channels, neurotransmitter release, and synaptic plasticity.
Propiedades
Número CAS |
1079-41-0 |
|---|---|
Nombre del producto |
N-Butyl-3-hydroxypyridine-2-carboxamide |
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
N-butyl-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-10(14)9-8(13)5-4-7-11-9/h4-5,7,13H,2-3,6H2,1H3,(H,12,14) |
Clave InChI |
OWPOMFAYGIXICK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=C(C=CC=N1)O |
SMILES canónico |
CCCCNC(=O)C1=C(C=CC=N1)O |
Otros números CAS |
1079-41-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
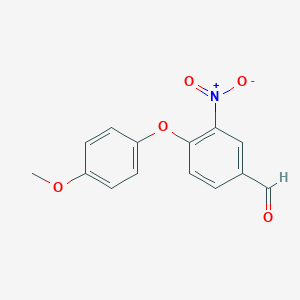
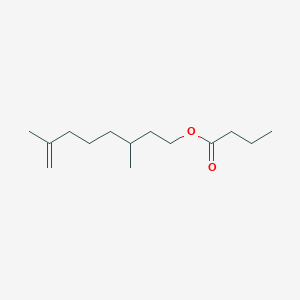
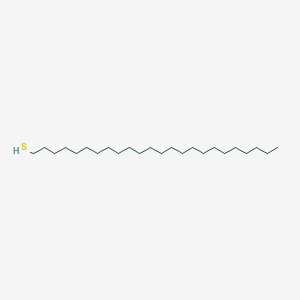
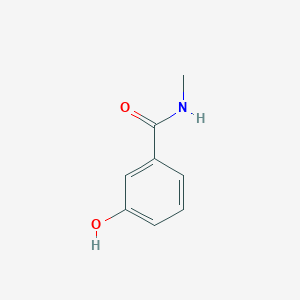
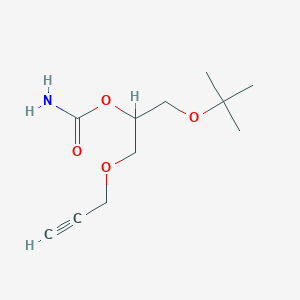
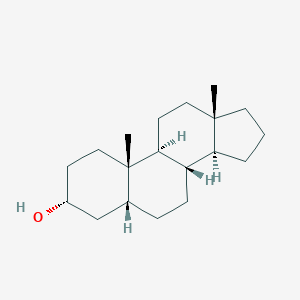
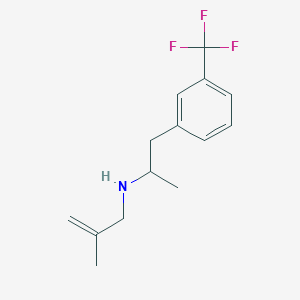
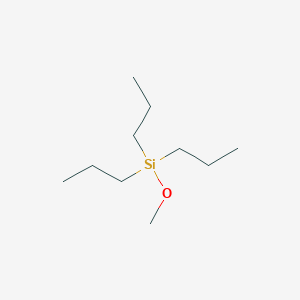
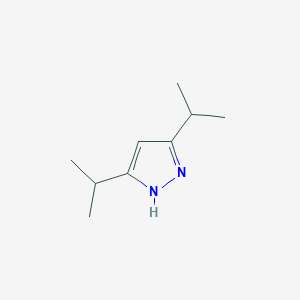
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
